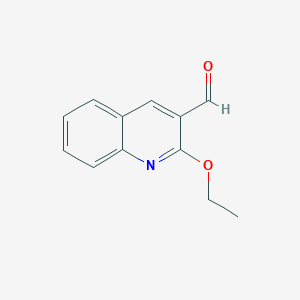

2-Ethoxyquinoline-3-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESLWPRTYCZPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332207 | |

| Record name | 2-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

731001-97-1 | |

| Record name | 2-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group in 2-ethoxyquinoline-3-carbaldehyde is a primary site for a variety of chemical reactions, including condensations, oxidations, and reductions.

Condensation Reactions

The electrophilic carbon of the carbaldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds through condensation reactions.

This compound undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones. These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) with various primary amines and hydrazines has been well-documented, providing insight into the expected reactivity of the 2-ethoxy analog. rsc.orgnih.gov For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding imines. rsc.org Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces the hydrazone, which can be further reacted with other aldehydes to form more complex hydrazono-quinolines. rsc.org

These reactions are often catalyzed by acids or bases and can be carried out in various solvents, including ethanol (B145695) and dioxane. rsc.orgnih.gov The resulting Schiff bases and hydrazones are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. nih.gov

Table 1: Examples of Schiff Base and Hydrazone Formation with Quinoline-3-carbaldehyde Analogs

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | rsc.org |

| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | Amino-N-methylene derivative | nih.gov |

The carbaldehyde group of this compound is an excellent substrate for Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

The Knoevenagel condensation provides a versatile method for the synthesis of a wide range of substituted alkenes, which are valuable intermediates in organic synthesis. For example, the reaction of quinoline-3-carbaldehyde derivatives with various active methylene compounds has been used to synthesize compounds with potential applications as imaging probes. nih.gov

Oxidation Pathways to Quinoline-3-carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-ethoxyquinoline-3-carboxylic acid. This transformation is a common and important reaction in organic synthesis. The oxidation mechanism typically involves the formation of a gem-diol intermediate by the addition of water to the aldehyde, which is then further oxidized. libretexts.org

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and sodium hypochlorite (B82951) (NaClO). vanderbilt.edu The choice of reagent often depends on the presence of other functional groups in the molecule that may also be susceptible to oxidation. For instance, in the synthesis of related quinoline (B57606) derivatives, oxidation of the aldehyde has been achieved, followed by esterification. rsc.org The resulting quinoline-3-carboxylic acids are versatile intermediates for the synthesis of a range of biologically active molecules.

Reduction Pathways to Quinoline-3-methanols

The carbaldehyde group can be reduced to a primary alcohol, (2-ethoxyquinolin-3-yl)methanol. This reduction is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This initial step forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol. libretexts.orglibretexts.org

Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran. chemguide.co.uk The reduction of 4,6,8-triarylquinoline-3-carbaldehydes to the corresponding alcohols has been successfully demonstrated using NaBH₄ in ethanol. nih.gov

Table 2: Common Reagents for the Oxidation and Reduction of the Carbaldehyde Moiety

| Transformation | Reagent | Product | General Mechanism Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Ethoxyquinoline-3-carboxylic acid | khanacademy.org |

| Oxidation | Chromic Acid (H₂CrO₄) | 2-Ethoxyquinoline-3-carboxylic acid | masterorganicchemistry.com |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Ethoxyquinolin-3-yl)methanol | chemguide.co.uklibretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-Ethoxyquinolin-3-yl)methanol | libretexts.orgkhanacademy.org |

Reactivity of the Quinoline Heterocycle

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and complex reactivity pattern. The presence of the nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.com The benzene ring, being more electron-rich, is the preferred site for electrophilic substitution, which typically occurs at the 5- and 8-positions. youtube.comlibretexts.org

In the case of this compound, the electronic effects of the substituents further influence the reactivity of the heterocyclic core. The ethoxy group at the 2-position is an electron-donating group, which can activate the ring towards electrophilic substitution. Conversely, the carbaldehyde group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and can influence the regioselectivity of both electrophilic and nucleophilic reactions.

While specific examples of electrophilic and nucleophilic substitution reactions on this compound are not extensively detailed in the provided search results, the general principles of quinoline chemistry suggest that electrophilic attack would likely occur on the benzene ring, while nucleophilic substitution would be directed towards the pyridine ring. For example, nucleophilic substitution of hydrogen in quinoline rings has been achieved with certain nucleophiles. rsc.org The interplay of the activating ethoxy group and the deactivating carbaldehyde group would ultimately govern the precise outcome of such reactions.

Electrophilic Substitution Reactions on the Quinoline Ring (e.g., Nitration, Halogenation)

Detailed studies focusing specifically on the electrophilic substitution reactions, such as nitration and halogenation, on this compound are not widely reported in the reviewed literature. However, the general principles of electrophilic substitution on the quinoline ring suggest a complex reactivity pattern influenced by the existing substituents. The quinoline ring is generally deactivated towards electrophilic attack compared to benzene.

The electron-donating 2-ethoxy group would typically activate the ring and direct incoming electrophiles to the ortho and para positions (C3, and positions in the benzene ring). Conversely, the electron-withdrawing 3-carbaldehyde group is a deactivating group and would direct electrophiles to the meta positions (primarily C5 and C7). The interplay of these opposing electronic effects makes the prediction of regioselectivity complex and would likely result in a mixture of products under forcing conditions. The addition of halogens like bromine to unsaturated systems typically proceeds via an electrophilic addition mechanism, where the pi electrons of a double or triple bond attack the halogen. libretexts.orgyoutube.comlumenlearning.com

Nucleophilic Substitution Reactions (e.g., at C2, C7)

Nucleophilic substitution is a key reaction class for functionalizing the quinoline ring, especially at the C2 and C4 positions, which are activated by the ring nitrogen. quimicaorganica.org While the ethoxy group at C2 is not an ideal leaving group, its chloro-analog, 2-chloroquinoline-3-carbaldehyde, is extensively used in nucleophilic substitution reactions. rsc.orgresearchgate.net These reactions provide a strong indication of the potential for similar transformations with the ethoxy derivative, likely requiring more forcing conditions or specific activation.

Reactions involving 2-chloroquinoline-3-carbaldehyde demonstrate the facile displacement of the C2-chloro group by various nucleophiles. For instance, it reacts with thiomorpholine (B91149) in the presence of potassium carbonate to yield 2-thiomorpholino-quinoline-3-carbaldehyde. nih.govrsc.org Similarly, reaction with N-methylpiperazine affords 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde. rsc.org

Furthermore, nitrogen nucleophiles like 1,2,4-triazole (B32235) and benzotriazole (B28993) readily displace the chlorine at the C2 position to form 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde and 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, respectively. mdpi.com These transformations highlight the C2 position's susceptibility to nucleophilic attack, a reactivity that could be exploited for this compound under appropriate conditions.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloroquinoline-3-carbaldehyde Analogs

| Reactant | Nucleophile | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-thiomorpholino-quinoline-3-carbaldehyde | nih.govrsc.org |

| 2-chloroquinoline-3-carbaldehyde | N-methylpiperazine | 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 2-chloroquinoline-3-carbaldehyde | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde | Benzotriazole | 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

Cyclization Reactions to Fused Heterocyclic Systems

This compound and its analogs are valuable precursors for the synthesis of fused heterocyclic systems. The aldehyde group and the C2 substituent are strategically positioned to participate in cyclization reactions, leading to the formation of novel polycyclic structures.

The synthesis of pyrazolo[3,4-b]quinolines can be achieved from quinoline-3-carbaldehyde derivatives. A common strategy involves the condensation of the aldehyde with a hydrazine derivative to form a hydrazone, followed by intramolecular cyclization. For example, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields the corresponding Schiff base, which upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine, undergoes intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org This method demonstrates a reliable pathway to construct the pyrazoloquinoline core, which is applicable to analogs like this compound.

Tetrazolo[1,5-a]quinolines are another class of fused heterocycles synthesized from 2-chloroquinoline-3-carbaldehyde analogs. The reaction proceeds via a nucleophilic substitution of the C2-chloro group by an azide (B81097) anion, followed by an intramolecular cyclization. rsc.org Specifically, treating 2-chloroquinoline-3-carbaldehydes with sodium azide in acetic acid or with azidotrimethylsilane (B126382) in methanol leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org The reaction is believed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism, followed by a ring-chain azido-tautomerization. rsc.org

Table 2: Synthesis of Fused Heterocycles from 2-Chloroquinoline-3-carbaldehyde Analogs

| Starting Material | Reagent(s) | Product System | Reference |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenylhydrazine2. Heat in Nitrobenzene/Pyridine | Pyrazoloquinoline | rsc.org |

| 2-chloroquinoline-3-carbaldehydes | Sodium azide in Acetic Acid | Tetrazoloquinoline | rsc.org |

| 2-chloroquinoline-3-carbaldehydes | Azidotrimethylsilane in Methanol | Tetrazoloquinoline | rsc.org |

Halogenated quinoline-3-carbaldehydes serve as key building blocks for the synthesis of fused imidazole (B134444) and benzimidazole (B57391) systems. One reported method involves the Perkin condensation of 2-chloroquinoline-3-carbaldehyde with hippuric acid to yield a 4-((2-chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one intermediate. nih.gov This oxazolone (B7731731) can then be condensed with N-aminoarylcarboxamides to furnish complex azaheterocyclic structures incorporating an imidazole ring. nih.gov

Another approach to fused imidazoles involves the reduction of a nitro group to an amine, followed by condensation and cyclization. For instance, 4-amino-3-nitroquinolines, derived from 4-chloro-3-nitroquinolines, can be reduced to 3,4-diaminoquinolines. researchgate.net Subsequent condensation of these diamines with various carbonyl compounds leads to the formation of the corresponding imidazo[4,5-c]quinolines. researchgate.net These examples underscore the utility of halogenated quinolines in constructing fused imidazole heterocycles.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Ethoxyquinoline-3-carbaldehyde, both ¹H and ¹³C NMR have been employed to assign the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) provide information about the electronic environment of the protons. The protons on the quinoline (B57606) ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The aldehyde proton is highly deshielded and appears as a singlet at a characteristic downfield shift. The ethoxy group protons exhibit a quartet and a triplet, corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) groups, respectively, with their chemical shifts and coupling patterns providing clear evidence for the ethoxy substituent.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon of the aldehyde group, the carbons of the quinoline core, and the two carbons of the ethoxy group. The chemical shifts of the quinoline carbons confirm the substitution pattern, while the aldehyde carbon signal appears at a significantly downfield position.

A research study on novel quinoline derivatives provides specific NMR data for this compound, which is summarized in the table below. researchgate.net

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 10.49 (s, 1H) | Aldehyde-H |

| 8.60 (s, 1H) | H-4 |

| 7.85 (m, 2H) | H-5, H-8 |

| 7.76 (t, J = 7.7 Hz, 1H) | H-6 |

| 7.45 (t, J = 7.3 Hz, 1H) | H-7 |

| 4.22 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ |

| 1.51 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |

| Data from a study on the synthesis and analysis of novel quinoline derivatives. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent band is the strong absorption corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the ethoxy group gives rise to a strong band in the fingerprint region, typically around 1250-1000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system produce a series of bands in the 1600-1450 cm⁻¹ region.

Specific IR absorption data for this compound has been reported in the literature, confirming these assignments. researchgate.net

| IR (KBr) Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3429 |

| 3055 |

| 2930.9 |

| 2874.45 |

| 1683 |

| Data from a study on the synthesis and analysis of novel quinoline derivatives. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol . uni-koeln.de

Computational and Theoretical Chemistry of 2 Ethoxyquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic properties of molecules. nih.govnih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of a molecule's ground-state electronic structure and associated properties. For a molecule like 2-Ethoxyquinoline-3-carbaldehyde, DFT is employed to determine its stable conformation, electronic distribution, and chemical reactivity, as well as to predict its spectroscopic signatures. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) or 6-311+G(d,p), which has been shown to provide reliable results for similar organic systems. nih.govresearchgate.net

The first step in a computational study is geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms to find the most stable three-dimensional structure. youtube.com For this compound, DFT calculations would predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

It is anticipated that the quinoline (B57606) ring system would be largely planar. The ethoxy and carbaldehyde substituents' orientations relative to this plane are of particular interest. Studies on analogous compounds, such as 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, have demonstrated that DFT can accurately determine these parameters. researchgate.net The optimized geometry is a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. youtube.com

Table 1: Predicted Structural Parameters for this compound from DFT Calculations.

Illustrative data based on typical values for quinoline and aldehyde functional groups determined by DFT. Actual values would require a specific calculation.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbaldehyde Carbonyl Bond | ~1.22 Å |

| C-O Bond Length | Ethoxy C-O Bond | ~1.37 Å |

| C-C Bond Length | Quinoline C3-Carbaldehyde C Bond | ~1.48 Å |

| O-C-C Angle | Carbaldehyde Group Angle | ~124° |

| C2-C3-C(Aldehyde)-O Angle | Dihedral angle defining the orientation of the carbaldehyde group | Near 0° or 180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govrsc.org A smaller gap suggests higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoline ring system. In contrast, the LUMO is likely concentrated on the electron-withdrawing carbaldehyde group and the adjacent C3-C4 bond of the quinoline ring. researchgate.netresearchgate.net This distribution indicates that electrophilic attacks would favor the quinoline ring, while nucleophilic attacks would target the carbonyl carbon of the aldehyde.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. arabjchem.orgscirp.org

Table 2: Global Reactivity Descriptors Derived from FMO Analysis.

These indices provide quantitative measures of a molecule's reactivity based on its frontier orbital energies.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scirp.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the "escaping tendency" of electrons from the equilibrium system. arabjchem.org |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic power. arabjchem.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. nih.gov |

DFT calculations are invaluable for elucidating complex reaction mechanisms at the molecular level. osti.gov By mapping the potential energy surface of a reaction, researchers can identify and characterize the structures of transition states and any intermediates. This information allows for the calculation of activation barriers, providing a theoretical basis for reaction rates and outcomes.

For this compound, this approach could be used to study reactions involving the carbaldehyde group, such as its reduction, oxidation, or participation in condensation and cycloaddition reactions. For example, a DFT study on a related 4-chloro-quinoline-3-carbaldehyde derivative investigated the Wittig reaction, successfully modeling the transition states to rationalize the observed (E)-isomer stereoselectivity. mdpi.com Such an analysis for this compound would involve locating the four-centered transition state of the ylide addition to the carbonyl, thereby predicting the kinetic and thermodynamic favorability of different stereochemical pathways.

When a molecule has multiple potential reaction sites, DFT can predict the most likely position for a chemical attack, a property known as regioselectivity. This is often achieved by analyzing local reactivity descriptors. One common method is the calculation of the Molecular Electrostatic Potential (MEP) surface. arabjchem.org The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the quinoline nitrogen, identifying them as sites for electrophilic attack or hydrogen bonding. Conversely, a region of positive potential would be expected around the carbonyl carbon, marking it as the primary site for nucleophilic attack. This analysis is crucial for predicting the outcome of derivatization reactions, such as in the design of new compounds based on the quinoline scaffold. researchgate.net

Beyond structure and reactivity, DFT calculations can predict various thermodynamic and spectroscopic properties. Following a frequency calculation on the optimized geometry, key thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be obtained. researchgate.net

The calculated vibrational frequencies themselves are of great value, as they can be correlated with experimental infrared (IR) and Raman spectra. scirp.org This correlation helps in the assignment of observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde or the C-O-C stretches of the ethoxy group. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, allowing for the prediction and interpretation of the molecule's UV-visible absorption spectrum. nih.govrsc.org

Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm-1).

Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Functional Group | Expected Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| C-H stretch (aromatic) | Quinoline Ring | 3050 - 3150 | 3000 - 3100 |

| C-H stretch (aliphatic) | Ethoxy Group | 2850 - 3000 | 2850 - 2980 |

| C=O stretch | Carbaldehyde | ~1710 | 1690 - 1715 |

| C=C/C=N stretch | Quinoline Ring | 1500 - 1650 | 1450 - 1630 |

| C-O-C stretch (asymmetric) | Ethoxy Group | ~1250 | 1230 - 1270 |

Synthetic Utility and Applications As Precursors

Precursor for Advanced Heterocyclic Scaffolds

The chemical architecture of 2-ethoxyquinoline-3-carbaldehyde, featuring both an electrophilic aldehyde carbon and a quinoline (B57606) ring system, makes it an ideal starting material for constructing elaborate heterocyclic frameworks. The aldehyde group readily participates in condensation and cycloaddition reactions, while the 2-ethoxy group can either be retained in the final product or act as a leaving group in nucleophilic substitution reactions. This dual reactivity allows for diverse synthetic pathways to generate novel molecular scaffolds. Analogous compounds, such as 2-chloroquinoline-3-carbaldehyde (B1585622), are well-documented as building blocks for a wide array of fused and binary heterocyclic systems, highlighting the synthetic potential of this class of reagents. nih.gov

The strategic placement of the aldehyde group adjacent to the quinoline ring nitrogen facilitates cyclization reactions, leading to the formation of polycyclic and fused-ring systems. These reactions often involve a multi-step sequence where the aldehyde first reacts with a bifunctional reagent, followed by an intramolecular cyclization to yield the fused structure. The reactivity is comparable to that of related 2-substituted quinoline-3-carbaldehydes, which are known to be effective precursors for a variety of fused heterocycles. nih.gov For instance, reactions with reagents containing active methylene (B1212753) groups or amines can initiate cascades that result in the annulation of a new ring onto the quinoline core. General strategies often lead to the creation of synthetically challenging fused seven-membered ring systems or other complex polycyclic architectures. chemrxiv.orgnih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoline-3-carbaldehyde Precursors

| Precursor Class | Reagent | Resulting Fused System | Reaction Type |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Formamide / Formic Acid | Pyrrolo[3,4-b]quinolin-3-one | Condensation followed by cyclization and elimination |

| 2-Chloro-3-cyanoquinoline | Hydrazine (B178648) Hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition |

This table illustrates synthetic routes using analogous quinoline precursors to highlight the potential of this compound in forming similar fused systems.

The 2-ethoxy group on the quinoline ring is a key feature that enables the conversion of this scaffold into quinolone-based structures. Quinolones, specifically 2-quinolones (or quinolin-2-ones), are an important class of heterocycles found in many biologically active compounds. The synthesis of a 2-quinolone from a 2-alkoxyquinoline typically involves the hydrolysis or nucleophilic displacement of the alkoxy group. In the case of this compound, this transformation can be part of a synthetic sequence where the aldehyde group is first modified. For example, condensation of the aldehyde with an active methylene compound, followed by treatment with acid or base, can facilitate the removal of the ethoxy group and subsequent formation of the 2-quinolone ring system. Research on the analogous 2-chloroquinoline-3-carbaldehyde shows that reactions leading to the formation of N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide demonstrate the conversion to a quinolone core while utilizing the aldehyde for further functionalization. nih.gov

Applications in Materials Science

The rigid and planar structure of the quinoline ring system, combined with its extended π-electron conjugation, makes derivatives of this compound attractive candidates for applications in materials science. The functional handles provided by the ethoxy and carbaldehyde groups allow for its incorporation into larger molecular or polymeric structures, enabling the tuning of electronic and optical properties.

While specific applications of this compound in optoelectronic devices are not extensively documented, the inherent properties of the quinoline scaffold are highly relevant to this field. Quinoline derivatives are known to exhibit fluorescence and are used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials. The π-conjugated system of this compound can be extended through reactions at the aldehyde group, for instance, via Knoevenagel or Wittig reactions, to create larger conjugated molecules with tailored absorption and emission characteristics suitable for optoelectronic applications. The planarity of the closely related 2-methoxyquinoline-3-carbaldehyde (B138735) molecule has been confirmed, a key property for enabling efficient π-stacking and charge transport in organic semiconductor materials. nih.gov

This compound is an excellent precursor for the synthesis of polydentate ligands for metal complexation. The most common approach involves the condensation of the aldehyde group with a primary amine to form a Schiff base (imine) derivative. The resulting ligand typically contains at least two coordination sites: the nitrogen atom of the newly formed imine and the nitrogen atom of the quinoline ring. These N,N'-donor ligands can chelate to a variety of transition metal ions to form stable metal complexes. ijese.orgresearchgate.net The electronic properties of the quinoline ring and the steric environment around the metal center can be modified by changing the substituent on the amine used in the Schiff base formation, allowing for fine-tuning of the properties of the resulting metal complex for applications in catalysis, magnetism, or medicinal chemistry.

Table 2: Potential for Metal Complexation by a Schiff Base Derivative

| Feature | Description |

|---|---|

| Ligand Precursor | This compound |

| Ligand Formation | Reaction with a primary amine (e.g., aniline) to form a Schiff base |

| Potential Donor Atoms | Quinoline Nitrogen (N1), Imine Nitrogen (N') |

| Chelate Ring Size | Typically forms a stable 5-membered chelate ring with the metal center |

| Potential Metal Ions | Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III) |

| Resulting Complex Geometry | Can vary from square planar to tetrahedral or octahedral depending on the metal and other ligands |

The ability of derivatives of this compound to act as ligands for metal ions directly leads to their potential application in the development of chemical sensors. ejcmpr.com The binding of a specific metal ion or other analyte to the ligand can induce a measurable change in its physical properties, most commonly its optical response (color or fluorescence). For example, a Schiff base derived from this compound can be designed to be selective for a particular heavy metal ion. Upon complexation, changes in the electronic structure of the molecule can lead to the appearance of a new color (colorimetric sensor) or a significant enhancement or quenching of its fluorescence (fluorescent sensor). mdpi.com A chemosensor based on the analogous 2-chloroquinoline-3-carbaldehyde has been synthesized and shown to have high sensitivity for detecting metal ions. researchgate.net This demonstrates a clear pathway for using this compound as a precursor for highly sensitive and selective chemical probes.

Role as a Coupling Agent in Specialized Organic Synthesis (e.g., peptide synthesis related compounds)

While this compound itself is not primarily recognized as a direct coupling agent in peptide synthesis, a closely related quinoline derivative, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) , is a well-established and highly regarded reagent for this purpose. EEDQ is prized for its ability to facilitate the formation of amide bonds between amino acids with a low incidence of racemization, a critical factor in the synthesis of biologically active peptides.

The efficacy of EEDQ lies in its mechanism of action. It reacts with the carboxyl group of an N-protected amino acid to form a highly reactive mixed carbonic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amino group of another amino acid ester, leading to the formation of a peptide bond. The byproducts of this reaction are quinoline, ethanol (B145695), and carbon dioxide, which are generally easy to remove from the reaction mixture.

A significant advantage of using EEDQ is the preservation of stereochemical integrity during the coupling process. The structure of EEDQ helps to minimize the formation of oxazolone (B7731731) intermediates, which are known to be prone to racemization. This makes EEDQ a preferred coupling agent when synthesizing peptides where maintaining the specific chirality of each amino acid is paramount for its biological function.

The synthetic utility of this compound as a precursor allows for the synthesis of a variety of heterocyclic compounds through reactions at its aldehyde and ethoxy groups. The aldehyde functionality can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be further modified or cyclized. The ethoxy group, while generally less reactive than a chloro substituent, can potentially be substituted under specific conditions, offering a pathway to further functionalize the quinoline ring.

The versatility of the quinoline scaffold, as demonstrated by the reactivity of its derivatives, underscores its importance in synthetic organic chemistry. While this compound is a valuable building block for various heterocyclic systems, its close relative, EEDQ, has carved out a specific and crucial role in the specialized field of peptide synthesis.

Table 1: Comparison of Related Quinoline Compounds in Synthesis

| Compound Name | Structure | Key Role in Synthesis |

| This compound |  | Precursor for heterocyclic synthesis |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) |  | Coupling agent in peptide synthesis |

| 2-Chloroquinoline-3-carbaldehyde |  | Versatile precursor for various quinoline derivatives |

Table 2: Key Research Findings on Related Compounds

| Compound | Research Focus | Key Findings |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Peptide Coupling | Enables the coupling of acylamino acids with amino acid esters in high yield and with minimal racemization. wikipedia.org |

| 2-Chloroquinoline-3-carbaldehyde | Synthetic Precursor | Acts as a building block for a wide range of heterocyclic systems through reactions at the chloro and aldehyde groups. nih.govresearchgate.netsemanticscholar.orgresearchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Synthesis Method | Can be synthesized in good yield from acetanilides using the Vilsmeier-Haack reaction. ijsr.netrsc.org |

Mechanistic Aspects of Biological Interactions and Target Identification

In Vitro Studies on Cellular and Molecular Targets

In vitro studies provide a controlled environment to investigate the direct interactions of a compound with specific cellular components, unveiling the mechanisms of action without the complexities of a whole-organism system.

Interaction with Metalloenzymes and Chelating Properties

The quinoline (B57606) ring system, characterized by a nitrogen atom within its aromatic structure, possesses inherent chelating properties. nih.gov This ability to bind metal ions is a key aspect of its biological activity, as many essential enzymes, known as metalloenzymes, rely on a metal cofactor for their catalytic function. The nitrogen atom at position 1 and a suitably positioned oxygen-containing substituent, such as the carbaldehyde group at position 3 in 2-Ethoxyquinoline-3-carbaldehyde, can form a bidentate ligand that sequesters metal ions.

This chelation can disrupt the normal function of metalloenzymes in several ways:

Direct Inhibition: By binding to the metal cofactor, the quinoline derivative can block the enzyme's active site, preventing substrate binding and catalysis.

Redox Cycling: The quinoline-metal complex can participate in redox reactions, generating reactive oxygen species (ROS) that can damage the enzyme or other cellular components.

Structural Disruption: The binding of the quinoline derivative can induce conformational changes in the enzyme, leading to a loss of function.

While direct studies on this compound are limited, the broader class of quinoline derivatives has demonstrated significant interactions with metalloenzymes, suggesting a similar potential for this compound.

Inhibition of Microbial Processes at the Molecular Level

The antimicrobial properties of quinoline derivatives are well-documented and often linked to their ability to interfere with essential microbial processes at the molecular level. One of the primary targets for many quinolone antibiotics is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, quinolones prevent the relaxation of supercoiled DNA, leading to a cessation of these vital cellular processes and ultimately bacterial death.

Another key mechanism is the disruption of the microbial respiratory chain. Quinolines can interfere with the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This dual effect can be particularly detrimental to the survival of the microorganism. The lipophilic nature of the ethoxy group in this compound may enhance its ability to penetrate microbial cell membranes, facilitating its access to these intracellular targets.

Effects on Cancer Cell Lines (mechanistic pathways, not treatment)

Quinoline derivatives have been shown to exert effects on various cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. consensus.app The aldehyde functional group, as seen in this compound, is a reactive moiety that can potentially interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function.

Studies on related aldehyde-containing compounds, such as cinnamaldehyde, have shown that they can induce apoptosis in colon cancer cells by triggering mitochondrial stress and activating key apoptotic proteins like Caspase-3 and Caspase-9. mdpi.com Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis. mdpi.com Benzaldehyde has been reported to suppress multiple signaling pathways, including PI3K/AKT/mTOR, STAT3, and NF-κB, by regulating protein-protein interactions mediated by 14-3-3ζ. researchgate.net Given the structural similarities, it is plausible that this compound could engage similar mechanistic pathways.

Structure-Activity Relationship (SAR) Principles and Design Rationales

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The rational design of more potent and selective quinoline derivatives relies on a thorough understanding of these principles. manchester.ac.uk

For the this compound scaffold, SAR studies would typically involve systematic modifications at key positions:

Position 2 (Ethoxy Group): The nature of the substituent at this position can influence the compound's lipophilicity, solubility, and steric interactions with its biological target. Replacing the ethoxy group with other alkoxy groups of varying chain lengths or with different functional groups can modulate these properties and, consequently, the biological activity.

Position 3 (Carbaldehyde Group): The aldehyde is a key pharmacophoric feature. Its reactivity can be tuned by converting it to other functional groups like an oxime, hydrazone, or an acrylic acid derivative. rsc.org These modifications can alter the compound's binding affinity and selectivity for its target.

The Quinoline Ring: Substitution on the benzene (B151609) portion of the quinoline ring can also have a significant impact on activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire ring system, influencing its ability to participate in π-π stacking interactions or hydrogen bonding with the target protein. nih.gov

A methodological approach to SAR involves creating a library of analogs and evaluating their activity in relevant in vitro assays. The data generated is then used to build a model that correlates specific structural features with the observed biological effects.

Table 1: SAR Principles for Quinoline Derivatives

| Position of Modification | Type of Modification | Rationale/Potential Impact |

|---|---|---|

| Position 2 | Variation of alkoxy chain length | Modulates lipophilicity and steric bulk. |

| Replacement with other functional groups (e.g., amino, thio) | Alters electronic properties and hydrogen bonding capacity. | |

| Position 3 | Conversion of aldehyde to oxime/hydrazone | Changes reactivity and potential for new interactions. rsc.org |

| Knoevenagel condensation to form acrylic acids | Introduces a new pharmacophore with different binding properties. nih.gov | |

| Quinoline Ring | Introduction of substituents on the benzene ring | Modifies electronic distribution, solubility, and metabolic stability. |

Chemoinformatics and Target Fishing Approaches for Quinoline Derivatives

In the modern drug discovery landscape, chemoinformatics plays a pivotal role in accelerating the identification of potential drug targets. nih.gov "Target fishing" is a computational strategy used to predict the biological targets of a small molecule by searching large databases of known protein structures and ligand-binding information. nih.gov

For quinoline derivatives like this compound, several chemoinformatic approaches can be employed:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound can be compared to libraries of compounds with known targets to identify potential matches.

Structure-Based Methods (Molecular Docking): If the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict how this compound might bind to it. nih.gov This can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and can help to explain the compound's mechanism of action.

3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D models that relate the steric and electrostatic properties of a series of quinoline derivatives to their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

These in silico methods provide a powerful and cost-effective way to generate hypotheses about the potential targets of this compound, which can then be validated through focused in vitro experiments.

Future Research Trajectories and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of quinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which, while effective, utilizes reagents like phosphorus oxychloride or thionyl chloride, posing environmental and handling challenges. mdpi.comrsc.org Future research should prioritize the development of greener, more efficient synthetic routes to 2-ethoxyquinoline-3-carbaldehyde and its analogs.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov or Gewald reactions, offer a highly efficient and atom-economical approach to constructing complex quinoline (B57606) scaffolds in a single step. rsc.org Research could focus on adapting MCR strategies to incorporate ethoxy-substituted precursors, potentially reducing waste and simplifying purification processes.

Metal-Free Catalysis: Transitioning from metal-catalyzed reactions to metal-free alternatives is a central goal of sustainable chemistry. nih.gov Exploring organocatalysis or iodine-catalyzed condensation reactions could provide milder and more environmentally benign pathways to the quinoline core. nih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate reaction times, reduce side reactions, and improve yields in the synthesis of heterocyclic compounds. nih.govnih.gov Applying these technologies to the synthesis of this compound could lead to more energy-efficient and rapid production protocols.

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water-based systems would significantly improve the environmental profile of the synthesis. nih.gov

| Approach | Traditional Method (e.g., Vilsmeier-Haack) | Proposed Future Methodology | Key Advantages of Future Method |

|---|---|---|---|

| Catalysis | Stoichiometric harsh reagents (POCl₃, SOCl₂) | Metal-free organocatalysis, transition-metal catalysis | Reduced toxicity, milder conditions, reusability |

| Reaction Type | Step-wise formylation | One-pot Multicomponent Reactions (MCRs) | Higher atom economy, reduced waste, step efficiency rsc.org |

| Energy Input | Conventional heating | Microwave irradiation, sonication | Faster reaction rates, improved yields, energy efficiency nih.gov |

| Solvent | DMF, Dichloromethane | Ionic liquids, water, ethanol (B145695) | Reduced environmental impact, improved safety nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound is a versatile building block, primarily due to the reactivity of its aldehyde group in condensation reactions to form Schiff bases and other derivatives. rsc.orgnih.gov However, its full synthetic potential remains largely untapped. Future studies should aim to explore novel reactivity beyond standard aldehyde chemistry.

Potential avenues for exploration include:

Tandem/Cascade Reactions: The strategic positioning of the ethoxy and aldehyde groups could enable novel cascade reactions. For instance, an initial reaction at the aldehyde could trigger a subsequent transformation involving the ethoxy group or the quinoline ring.

C-H Activation: Modern synthetic methods increasingly utilize C-H activation to form new bonds directly. mdpi.com Research could investigate the direct functionalization of the quinoline core of this compound, bypassing the need for pre-functionalized starting materials.

Pyrolytic Transformations: Computational studies have investigated the thermal elimination of ethylene (B1197577) from ethoxyquinolines to form quinolones. nih.gov Experimental exploration of this pyrolytic reactivity could yield novel quinolone structures that are otherwise difficult to access.

Photochemical Reactions: The conjugated system of the quinoline ring suggests potential for unique photochemical transformations, which could be explored to generate novel molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new molecules. researchgate.netrsc.org Applying advanced computational modeling to this compound can provide profound insights into its chemical behavior.

Future computational research should focus on:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other quantum mechanics calculations to model the reaction pathways for the synthesis and subsequent transformations of this compound. nih.govresearchgate.net This can help optimize reaction conditions by identifying transition states and key intermediates. rsc.org

Reactivity Prediction: Generating electrostatic potential maps and calculating frontier molecular orbital energies to predict the most likely sites for electrophilic and nucleophilic attack, guiding the discovery of new reactions. researchgate.net

Spectroscopic Analysis: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic structure of the molecule and its excited states. mdpi.com

Molecular Dynamics (MD) Simulations: For derivatives designed to interact with biological targets, MD simulations can predict binding stability and conformational changes, providing a dynamic view of molecular interactions. nih.gov

| Computational Technique | Application for this compound | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Optimization of synthetic routes and prediction of product ratios. nih.gov |

| Molecular Docking | Simulating the binding of derivatives to protein targets. | Identification of potential biological targets and key binding interactions. nih.govnih.gov |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time. | Understanding the dynamic behavior and binding free energy of targeted derivatives. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving derivatives. | Detailed insight into reaction mechanisms within a biological environment. |

Integration with High-Throughput Screening for New Precursor Applications

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of large compound libraries. rsc.orgmdpi.com this compound is an ideal scaffold for generating diverse chemical libraries due to the facile reactivity of its aldehyde group.

Future directions include:

Combinatorial Library Synthesis: Utilizing the aldehyde functional group for a wide range of transformations (e.g., reductive amination, Wittig reactions, Knoevenagel condensation) to create a large, diverse library of quinoline derivatives in a high-throughput, automated fashion. mdpi.comrsc.org

On-the-Fly Synthesis and Screening: Adopting miniaturized and automated platforms that synthesize and screen compounds on a nanoscale. rsc.org This approach accelerates the discovery process, reduces costs, and minimizes waste.

Screening for Novel Activities: Screening the generated libraries against a wide range of biological targets (e.g., enzymes, receptors, protein-protein interactions) or for specific material properties (e.g., fluorescence, conductivity). nih.govmdpi.com This could uncover entirely new applications for this class of compounds.

Design of Targeted Derivatives for Specific Molecular Interactions

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs targeting a variety of diseases. orientjchem.orgijprajournal.com Future research can leverage this compound as a starting point for the rational design of derivatives aimed at specific biological targets.

Key strategies for this research include:

Structure-Based Drug Design: Using the crystal structure of target proteins to design derivatives with functionalities that complement the active site. The aldehyde group serves as a chemical handle to attach moieties that can form specific hydrogen bonds, hydrophobic interactions, or covalent bonds with the target. nih.gov

Targeting Cancer-Associated Proteins: Designing derivatives to inhibit enzymes crucial for cancer progression, such as topoisomerases, kinases, or cancer-associated fibroblasts (CAFs). nih.govmdpi.com

Developing Anti-Infective Agents: Modifying the scaffold to create novel antibacterial, antiviral, or antimalarial agents, a known application area for quinoline compounds. nih.govijprajournal.com For example, derivatives could be designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Pharmacokinetic Optimization: Modifying the ethoxy group and other positions on the quinoline ring to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for developing viable drug candidates. orientjchem.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Ethoxyquinoline-3-carbaldehyde, and how can reaction efficiency be optimized?

- Answer: The compound is synthesized via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with sodium ethoxide in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). Yield optimization involves controlling moisture levels (anhydrous conditions) and using catalytic iodide salts to accelerate substitution. Purification via silica gel chromatography (hexane:ethyl acetate gradient) typically achieves >70% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Answer: Key techniques include:

- 1H NMR : Distinct aldehyde proton signal near δ 10.3 ppm.

- 13C NMR : Carbonyl carbon resonance at δ ~190 ppm.

- IR Spectroscopy : Strong C=O stretch absorption at ~1680–1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 235.67 (calculated from empirical formula C12H10ClNO2) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Answer: Single-crystal X-ray analysis (using SHELXL software) determines bond lengths (e.g., C-OEthoxy = 1.36 Å) and angles, clarifying regioselectivity in substitution reactions. Space group assignments (e.g., P21/c) and hydrogen-bonding networks (O···H-C distances ~2.1 Å) validate molecular packing and stereoelectronic effects .

Q. What strategies mitigate contradictory biological activity data in studies of quinoline-3-carbaldehyde analogs?

- Answer: Contradictions arise from assay variability (e.g., MTT vs. resazurin for cytotoxicity). Solutions include:

- Dose-Response Consistency : Test across multiple concentrations (e.g., 1–100 µM).

- Orthogonal Assays : Validate antimicrobial activity with both MIC (Minimum Inhibitory Concentration) and time-kill assays.

- Meta-Analysis : Compare EC50 values from peer-reviewed studies to identify outliers due to solvent/DMSO interference .

Q. How do electronic effects of the ethoxy substituent influence the reactivity of this compound in condensation reactions?

- Answer: The electron-donating ethoxy group increases electron density at C3, enhancing electrophilicity for nucleophilic attack (e.g., in Knoevenagel condensations). Comparative studies with chloro analogs (electron-withdrawing) show faster reaction kinetics for ethoxy derivatives, confirmed by Hammett substituent constants (σ~ -0.15 for ethoxy) .

Q. What safety and handling protocols are essential for this compound in laboratory settings?

- Answer: Use PPE (nitrile gloves, lab coat), work under a fume hood, and avoid prolonged exposure. Storage under inert atmosphere (N2) at 4°C prevents aldehyde oxidation. Emergency measures include rinsing exposed skin with water (15 minutes) and consulting a physician .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.